Phenyl (5-cyanopyridin-2-yl)carbamate
Description
Phenyl (5-cyanopyridin-2-yl)carbamate is a carbamate derivative featuring a phenyl group linked to a pyridine ring substituted with a cyano group at the 5-position. Carbamates are characterized by their urethane linkage (-O-C(=O)-N<), which confers diverse chemical and biological properties. The cyano group and pyridine moiety may influence electronic properties, solubility, and reactivity, making it a candidate for further functionalization or targeted biological activity .
Properties
Molecular Formula |
C13H9N3O2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
phenyl N-(5-cyanopyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H9N3O2/c14-8-10-6-7-12(15-9-10)16-13(17)18-11-4-2-1-3-5-11/h1-7,9H,(H,15,16,17) |
InChI Key |
BGVAIBDDJMMAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
tert-Butyl (5-cyanopyridin-2-yl)carbamate
- Structure : Differs by substituting the phenyl group with a tert-butyloxycarbonyl (Boc) protecting group.
- Synthesis: Typically synthesized via Boc protection of 5-cyanopyridin-2-amine, a standard method for amine protection in organic synthesis .
- Applications : Primarily used as an intermediate in pharmaceutical synthesis due to the Boc group’s stability under acidic conditions.
Phenyl (2-chloro-4-hydroxyphenyl)carbamate
- Structure: Features a chloro-hydroxyphenyl substituent instead of the 5-cyanopyridinyl group.
- Properties: The electron-withdrawing chlorine and hydroxyl groups may enhance hydrogen-bonding interactions, altering solubility and reactivity. Likely investigated for antimicrobial or enzyme-inhibiting properties due to phenolic motifs .
Fentanyl Methyl Carbamate
- Structure: Contains a piperidine-phenethyl backbone with a methyl carbamate group, unlike the pyridine-cyano system.
- Applications : A synthetic opioid analog with high receptor affinity. Demonstrates how carbamate groups can modulate pharmacokinetics (e.g., metabolic stability) in bioactive molecules .
3-Iodo-2-propynyl Phenyl Carbamate (IPPhC)
- Structure : Includes an iodoalkynyl group (C≡C-I) attached to the carbamate.
- Applications : Used in marine antifouling paints due to biocidal activity. The iodine and alkynyl groups enhance electrophilic reactivity, enabling covalent interactions with biological targets .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Carbamates
| Compound | Substituents | log P* | Key Applications | Stability Notes |
|---|---|---|---|---|
| Phenyl (5-cyanopyridin-2-yl)carbamate | 5-cyano-pyridin-2-yl, phenyl | ~2.1 | Pharmaceutical intermediate (inferred) | Susceptible to hydrolysis under basic conditions |
| tert-Butyl (5-cyanopyridin-2-yl)carbamate | Boc, 5-cyano-pyridin-2-yl | ~3.5 | Drug synthesis | Acid-stable, base-labile |
| Fentanyl Methyl Carbamate | Piperidine-phenethyl, methyl | ~3.8 | Opioid receptor modulation | High metabolic stability |
| IPPhC | Iodoalkynyl, phenyl | ~4.2 | Biocidal coatings | Light-sensitive, reactive |
*Estimated log P values based on substituent contributions .
Reactivity and Stability
- Hydrolysis Sensitivity: Phenyl carbamates generally undergo hydrolysis under alkaline conditions. The electron-withdrawing cyano group in this compound may accelerate this process compared to tert-butyl derivatives .
- Biocidal Activity: IPPhC’s iodoalkynyl group confers rapid reactivity with thiols in enzymes, unlike the cyano-pyridinyl carbamate, which lacks such electrophilic sites .
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